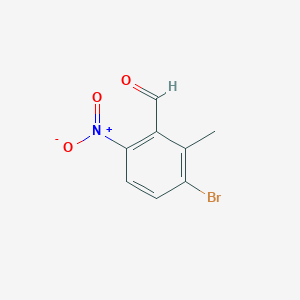![molecular formula C9H8N2O3S B6265978 ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate CAS No. 2163562-51-2](/img/no-structure.png)
ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as heterocycles, which contain atoms of at least two different elements in a cyclic structure .
Synthesis Analysis
While the specific synthesis process for “ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate” is not available, similar compounds are typically synthesized through a series of chemical reactions involving commercially available substances . The process often involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .Molecular Structure Analysis
The molecular structure of similar compounds is typically analyzed using techniques such as NMR and HRMS . These techniques allow for the identification of the various atomic components of the compound and their arrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically analyzed using a variety of techniques. For example, the melting point can be determined experimentally, and the presence of certain functional groups can be identified using infrared spectroscopy .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves the condensation of 2-aminothiophenol with ethyl 2-bromo-3-oxobutanoate, followed by cyclization with 2-bromo-3-nitropyridine and reduction of the nitro group to form the desired product.", "Starting Materials": [ "2-aminothiophenol", "ethyl 2-bromo-3-oxobutanoate", "2-bromo-3-nitropyridine", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 g, 8.5 mmol) in ethanol (10 mL) and add ethyl 2-bromo-3-oxobutanoate (2.0 g, 8.5 mmol) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 3: Dissolve the yellow oil in ethanol (10 mL) and add 2-bromo-3-nitropyridine (2.0 g, 8.5 mmol) and a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in ethanol (10 mL) and add a solution of sodium borohydride (0.5 g, 13.2 mmol) in water (10 mL). Stir the mixture at room temperature for 2 hours.", "Step 6: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a white solid.", "Step 7: Purify the white solid by recrystallization from ethanol to obtain ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate as a white solid (yield: 60%)." ] } | |
CAS-Nummer |
2163562-51-2 |
Produktname |
ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
Molekularformel |
C9H8N2O3S |
Molekulargewicht |
224.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



